molecular formula C17H26N2O4 B13762561 Carbanilic acid, 2-methyl-4-propoxy-, 2-morpholinoethyl ester CAS No. 63986-51-6

Carbanilic acid, 2-methyl-4-propoxy-, 2-morpholinoethyl ester

Katalognummer: B13762561
CAS-Nummer: 63986-51-6
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: DQNDDDBRAOOTJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbanilic acid, 2-methyl-4-propoxy-, 2-morpholinoethyl ester is a complex organic compound with a unique structure that combines carbanilic acid with a morpholinoethyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Carbanilic acid, 2-methyl-4-propoxy-, 2-morpholinoethyl ester typically involves the esterification of carbanilic acid derivatives with morpholinoethyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Carbanilic acid, 2-methyl-4-propoxy-, 2-morpholinoethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Carbanilic acid, 2-methyl-4-propoxy-, 2-morpholinoethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Carbanilic acid, 2-methyl-4-propoxy-, 2-morpholinoethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbanilic acid derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Carbanilic acid derivatives: Compounds with similar structures but different ester or amide groups.

    Morpholinoethyl esters: Esters with a morpholinoethyl group but different acid components.

Uniqueness

Carbanilic acid, 2-methyl-4-propoxy-, 2-morpholinoethyl ester is unique due to its combination of a carbanilic acid derivative with a morpholinoethyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer

63986-51-6

Molekularformel

C17H26N2O4

Molekulargewicht

322.4 g/mol

IUPAC-Name

2-morpholin-4-ylethyl N-(2-methyl-4-propoxyphenyl)carbamate

InChI

InChI=1S/C17H26N2O4/c1-3-9-22-15-4-5-16(14(2)13-15)18-17(20)23-12-8-19-6-10-21-11-7-19/h4-5,13H,3,6-12H2,1-2H3,(H,18,20)

InChI-Schlüssel

DQNDDDBRAOOTJR-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC(=C(C=C1)NC(=O)OCCN2CCOCC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.